

Foreword: Charting a Course in Novel Compound Exploration

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Compound of Interest

Compound Name: *Tetradecanoic acid, 3-hydroxybutyl ester*

CAS No.: 89457-39-6

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As a Senior Application Scientist, one is often tasked not only with reviewing established literature but also with charting a course into less-explored chemical spaces. The query for "3-hydroxybutyl myristate derivatives" leads us to such a frontier. Direct, peer-reviewed literature on this specific ester—the conjunction of a 14-carbon saturated fatty acid (myristic acid) and a ketone body precursor (1,3-butanediol)—is notably scarce.

This guide, therefore, deviates from a conventional literature review. Instead, it adopts a first-principles approach, leveraging our extensive understanding of its constituent parts to construct a comprehensive technical framework. We will dissect the well-characterized biological significance of the 3-hydroxybutyrate moiety and the physicochemical influence of the myristate chain. By synthesizing this knowledge, we can logically project the properties, potential therapeutic applications, and a robust synthetic strategy for 3-hydroxybutyl myristate.

This document is designed for the research scientist and drug development professional. It provides not just a summary of what is known, but a practical, field-proven guide to what is possible, empowering researchers to synthesize and evaluate this promising, yet underexplored, class of compounds.

Section 1: Deconstructing the Moieties - A Tale of Two Molecules

To understand the potential of 3-hydroxybutyl myristate, we must first appreciate the distinct and synergistic roles of its parent molecules. The final ester is a pro-drug, designed to be cleaved in vivo by endogenous esterases into its constituent alcohol (1,3-butanediol) and fatty acid (myristic acid).

The Bioactive Core: 3-Hydroxybutyrate and its Precursors

The 3-hydroxybutyrate moiety, particularly the (R)-enantiomer (also known as D- β -hydroxybutyrate or D-3-HB), is a primary ketone body produced by the liver during periods of low glucose availability, such as fasting or a ketogenic diet.[1] Its significance extends beyond being a simple alternative fuel for the brain and heart.[2]

Therapeutic Potential and Mechanisms:

- **Energy Metabolism:** Ketone bodies are a more metabolically efficient fuel than glucose, increasing the energy derived per unit of oxygen consumed.[3] This has profound implications for enhancing physical and cognitive performance.[4][5] In clinical settings, this efficiency is explored for treating conditions like cardiovascular diseases and neurodegenerative disorders.[3][6]
- **Neuroprotection:** Derivatives of 3-hydroxybutyric acid (3-HB) have demonstrated a neuroprotective effect by inhibiting apoptosis in glial cells. This action is mediated by signaling pathways involving a significant elevation of cytosolic Ca^{2+} concentration, a process that can be attenuated by L-type voltage-dependent calcium channel antagonists.[1]
- **Anti-Inflammatory and Signaling Roles:** Beyond metabolism, 3-HB functions as a signaling molecule. It can activate specific cell surface receptors like HCAR2 (GPR109a), leading to anti-inflammatory effects.[7][8] Studies have shown that 3-HB can suppress colonic inflammation and carcinogenesis by modulating macrophage activity and reducing the accumulation of myeloid-derived suppressor cells.[8] Furthermore, 3-HB is an endogenous inhibitor of class I histone deacetylases (HDACs), which may contribute to its neuroprotective effects.[7]

The most-studied precursor for delivering 3-HB is the ketone monoester, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.[9] Ingestion of this ester leads to a rapid and sustained elevation of blood ketone levels.[3][5] It is hydrolyzed in vivo to one molecule of (R)-3-hydroxybutyrate and one molecule of (R)-1,3-butanediol, the latter of which is then oxidized in the liver to provide a second molecule of (R)-3-hydroxybutyrate.[9]

The Modulating Chain: Myristic Acid

Myristic acid (tetradecanoic acid) is a 14-carbon saturated fatty acid found naturally in sources like nutmeg and palm kernel oil.[10] When esterified to the 3-hydroxybutyl core, it is no longer a passive component but a critical modulator of the compound's physicochemical and pharmacokinetic properties.

Anticipated Influence of the Myristate Moiety:

- **Lipophilicity and Bioavailability:** The long hydrocarbon tail of myristic acid will dramatically increase the lipophilicity of the parent compound compared to the more hydrophilic (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. This could alter its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to different tissue distribution or a more sustained release of the active 3-hydroxybutyrate core.
- **Biological Interactions:** Myristic acid and its derivatives are known to possess a range of biological activities, including antifungal and antiviral properties.[10] Of particular interest is the role of myristoylation in protein function, governed by the enzyme N-myristoyltransferase (NMT). While it is speculative, a 3-hydroxybutyl myristate derivative could potentially interact with fatty acid binding proteins or enzymes involved in lipid metabolism.

Section 2: Proposed Synthesis and Characterization Workflow

While no direct protocol for 3-hydroxybutyl myristate exists in the literature, a robust and scalable synthesis can be designed by adapting the well-established enzymatic methods used for producing other ketone esters.[11][12] The enzymatic approach is paramount for ensuring the stereochemical purity of the final product, which is critical for its biological activity.

Rationale for an Enzymatic Approach

The use of lipases, particularly immobilized *Candida antarctica* Lipase B (CAL-B), offers several distinct advantages over traditional chemical synthesis:

- **Stereoselectivity:** CAL-B is highly selective for the (R)-enantiomers of both the alcohol and the acid (or its ester), allowing for the synthesis of the biologically preferred (R)-3-hydroxybutyl myristate from racemic or prochiral starting materials.[9][11]
- **Mild Reaction Conditions:** The reaction proceeds at moderate temperatures (e.g., 30-40°C) and pressures, preventing isomerization, racemization, or degradation of the starting materials and products.[13]
- **Efficiency and Purity:** The process is highly efficient and atom-economic, often requiring no complex chromatographic purification, which is a major advantage for scalability.[11]

Proposed Experimental Protocol: Enzymatic Synthesis of (R)-3-Hydroxybutyl (R)-Myristate

This protocol adapts the transesterification method used for (R)-3-hydroxybutyl (R)-3-hydroxybutyrate synthesis.[12][13] It proposes the reaction between an activated form of myristic acid (e.g., ethyl myristate) and (R)-1,3-butanediol.

Materials:

- Ethyl myristate (or Methyl myristate)
- (R)-1,3-butanediol
- Immobilized *Candida antarctica* Lipase B (CAL-B)
- Anhydrous molecular sieves (optional, to maintain anhydrous conditions)
- Suitable solvent (optional, e.g., 2-methyl-2-butanol, though solvent-free is preferred)

Step-by-Step Methodology:

- **Reactant Preparation:** In a round-bottom flask suitable for vacuum, combine ethyl myristate and (R)-1,3-butanediol. A slight molar excess of the myristate ester (e.g., 1.2 to 1.5

equivalents) can be used to drive the reaction towards the product.

- **Enzyme Addition:** Add immobilized CAL-B to the mixture. A typical enzyme loading is 5-10% of the total substrate weight.
- **Reaction Setup:** Equip the flask with a magnetic stirrer and connect it to a vacuum pump via a cold trap. The setup should allow for efficient stirring and pressure control.
- **Reaction Conditions:**
 - Commence stirring to ensure the mixture is homogenous.
 - Heat the reaction mixture to 30-40°C.
 - Gradually reduce the pressure to ~80 mmHg. The reduced pressure is critical as it facilitates the removal of the ethanol (or methanol) byproduct, thereby shifting the reaction equilibrium towards the formation of the desired ester, in accordance with Le Châtelier's principle.
- **Monitoring the Reaction:** The reaction progress can be monitored over time by taking small aliquots and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 6-24 hours.
- **Enzyme Removal:** Once the reaction reaches completion, bring the system back to atmospheric pressure and allow it to cool. The immobilized enzyme can be easily removed by simple filtration. The recovered enzyme can often be washed and reused for subsequent batches.
- **Product Purification:** The primary purification step involves vacuum distillation. Unreacted, volatile starting materials (like excess ethyl myristate) can be removed as the initial distillate. The final product, (R)-3-hydroxybutyl myristate, being a higher molecular weight ester, will remain as the residue. This chromatography-free purification is a significant advantage of this synthetic route.

Physicochemical Characterization

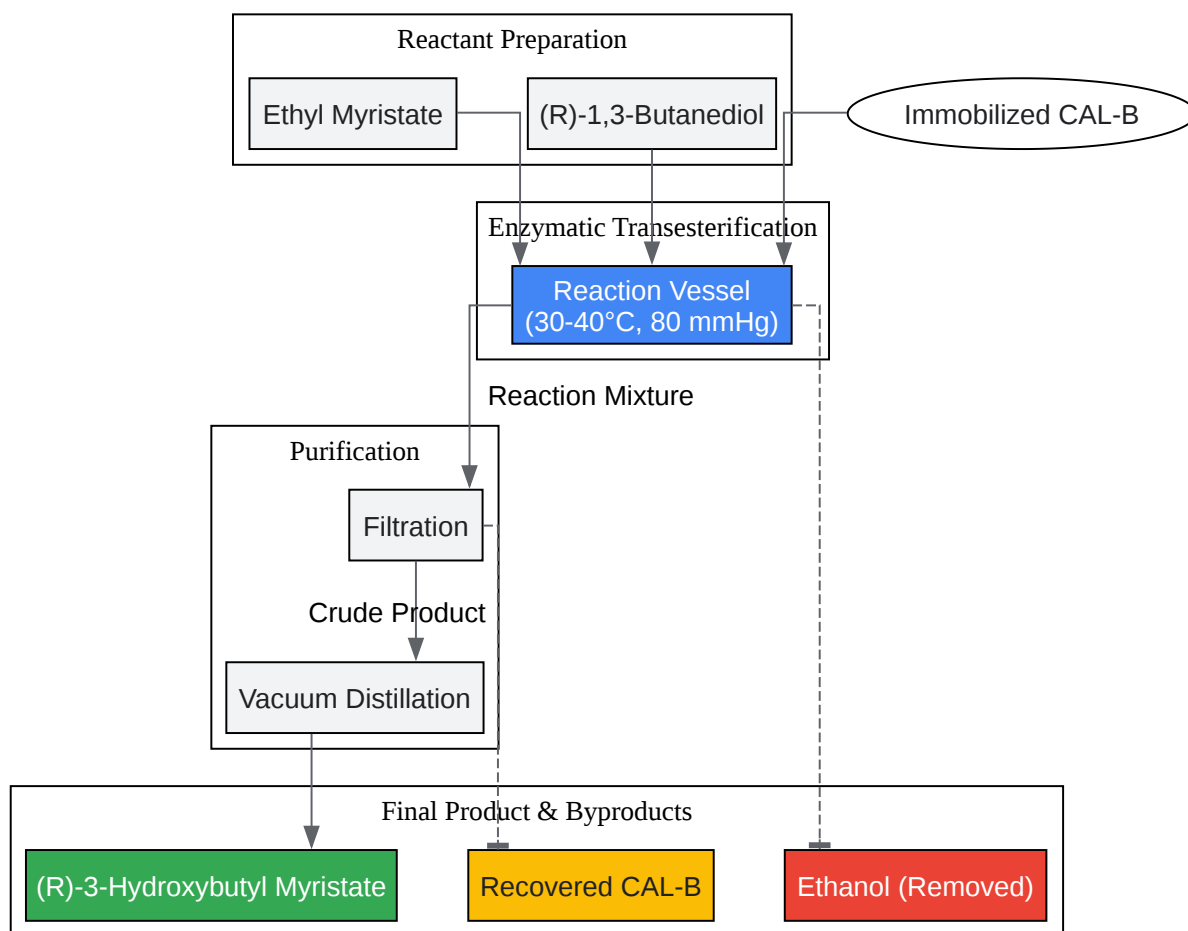
Confirming the identity and purity of the synthesized ester is crucial. The following analytical techniques are recommended.

Technique	Purpose	Expected Observations
^1H and ^{13}C NMR	Structural Elucidation	Signals corresponding to the myristate acyl chain (long aliphatic region, α - and β -carbonyl protons) and the 3-hydroxybutyl moiety (methyl doublet, methylene groups, and methine protons).[12]
Mass Spectrometry (MS)	Molecular Weight Confirmation	The molecular ion peak corresponding to the exact mass of 3-hydroxybutyl myristate ($\text{C}_{18}\text{H}_{36}\text{O}_3$, MW: 300.48 g/mol).
FT-IR Spectroscopy	Functional Group Analysis	Characteristic peaks for the ester carbonyl ($\text{C}=\text{O}$) stretch ($\sim 1735\text{ cm}^{-1}$) and the hydroxyl ($\text{O}-\text{H}$) stretch ($\sim 3400\text{ cm}^{-1}$).
Chiral HPLC	Enantiomeric Purity	To confirm the enantiomeric excess (e.e.) of the (R)-stereocenter, ensuring the stereoselectivity of the enzymatic reaction.

Visualizing the Process: Synthesis and Metabolism

To provide a clear visual guide, the following diagrams, generated using DOT language, illustrate the key workflows.

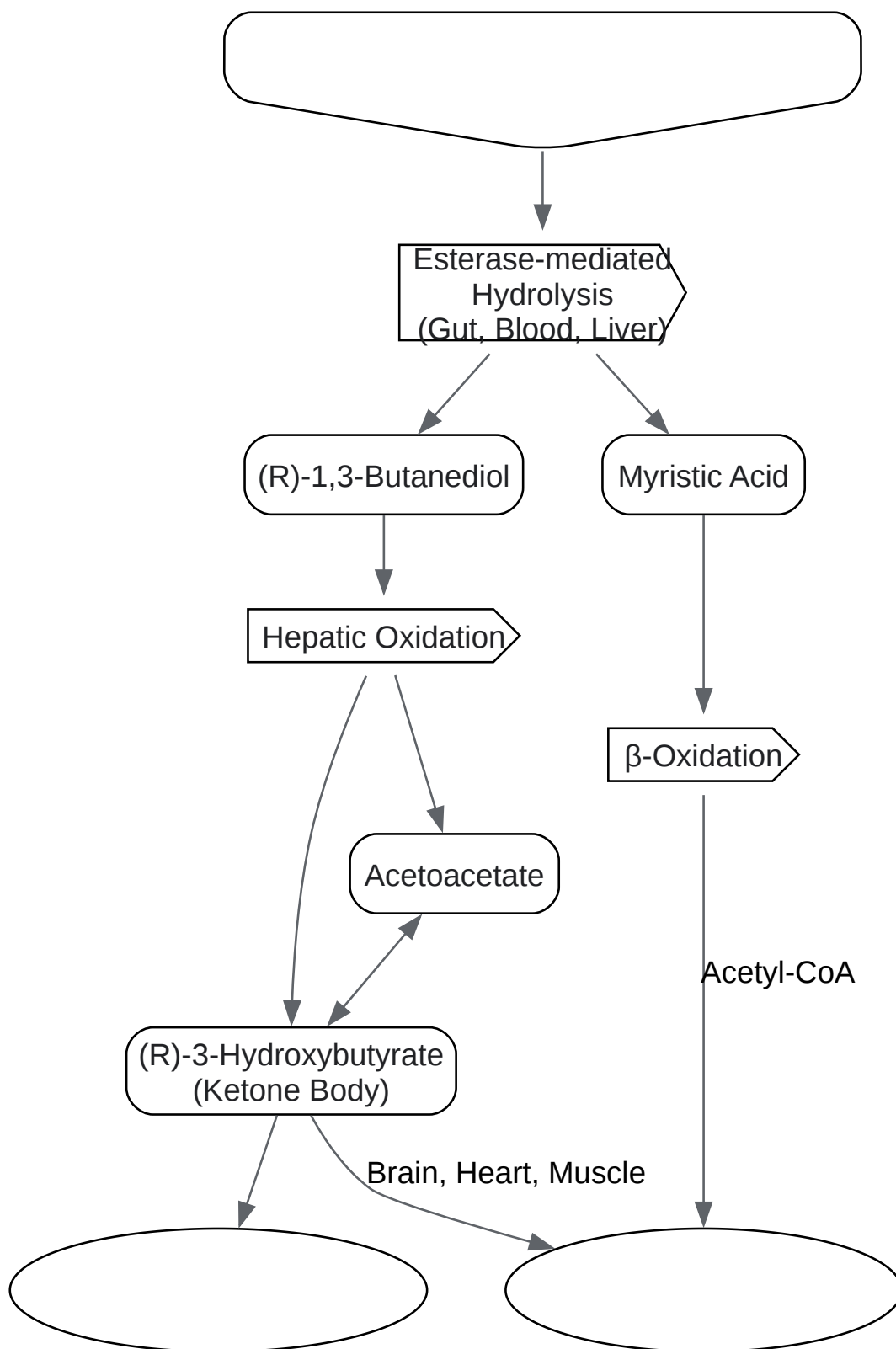
Diagram 1: Synthetic Workflow



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Caption: Proposed enzymatic synthesis of (R)-3-hydroxybutyl myristate.

Diagram 2: Metabolic Pathway



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Caption: Projected metabolic fate of 3-hydroxybutyl myristate.

Section 3: Pharmacokinetics and Safety

Considerations

While data for 3-hydroxybutyl myristate is unavailable, we can extrapolate from studies on (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. These studies provide a crucial baseline for what to expect and how to design future preclinical and clinical trials.

Pharmacokinetic Profile

In healthy human subjects, oral administration of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate resulted in a rapid increase in blood ketone levels.[5][14]

Table of Key Pharmacokinetic Parameters (from single high-dose administration)

Parameter	β -Hydroxybutyrate (β -HB)	Acetoacetate (AcAc)	Source(s)
C_{max} (Maximum Concentration)	~3.30 mM	~1.19 mM	[5][14]
T_{max} (Time to Max. Concentration)	1-2 hours	1-2 hours	[5][14]
Elimination Half-life ($t_{1/2}$)	0.8 - 3.1 hours	8 - 14 hours	[5][14]

Expected Impact of the Myristate Moiety: The introduction of the myristate chain may slow down hydrolysis and absorption, potentially leading to a lower C_{max} and a longer T_{max} . This could result in a more sustained, lower-level elevation of ketosis, which may be desirable for certain therapeutic applications.

Safety and Tolerability

The ketone ester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is generally well-tolerated.[14] The primary adverse effects reported, particularly at higher doses, are mild to moderate gastrointestinal issues.[14] It is crucial to note that the ester itself is not detected in plasma, indicating complete hydrolysis.[3][5]

Considerations for 3-Hydroxybutyl Myristate:

- **Gastrointestinal Effects:** The release of myristic acid in the gut could potentially lead to different GI effects compared to 3-hydroxybutyric acid.
- **Genotoxicity:** Mutagenicity and genotoxicity studies would be required for any novel food ingredient or therapeutic. However, it is noted that the starting materials (myristic acid and 1,3-butanediol) are not considered mutagenic, and esterification is unlikely to introduce a structural alert.
- **Long-term Effects:** The long-term metabolic consequences of sustained administration, particularly concerning lipid profiles due to the myristic acid load, would need to be thoroughly investigated in preclinical toxicology studies.

Section 4: Future Directions and Applications

The development of 3-hydroxybutyl myristate derivatives opens up several exciting avenues for research and therapeutic innovation. By combining a clean, efficient energy source with a long-chain fatty acid, these molecules could be tailored for specific applications where a modified pharmacokinetic profile is advantageous.

Potential Research Avenues:

- **Synthesis and Validation:** The immediate first step is to perform the proposed synthesis and fully characterize the resulting compound(s).
- **Pharmacokinetic Studies:** Conduct animal studies to compare the pharmacokinetic profile of 3-hydroxybutyl myristate against (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, focusing on the rate and duration of induced ketosis.
- **Therapeutic Efficacy Models:** Evaluate the efficacy of these new derivatives in established animal models for neurodegenerative diseases, metabolic disorders, and exercise performance.
- **Drug Delivery:** Explore the use of the myristate chain as a lipophilic tail for targeted delivery or to improve the formulation of other therapeutic agents.

By building upon the solid foundation of ketone body research and applying rational, field-proven synthetic strategies, the scientific community is well-equipped to explore the potential of 3-hydroxybutyl myristate and its derivatives, potentially unlocking a new class of metabolic therapeutics.

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